C3-oxacyanine can be used to label biological molecules such as proteins and nucleic acids, allowing researchers to visualize them within cells and tissues. This technique is called fluorescence microscopy and is crucial for studying various biological processes, including cell division, protein trafficking, and gene expression. Source: National Institutes of Health: )
C3-oxacyanine can also be used in flow cytometry, a technique that allows researchers to analyze the physical and chemical properties of individual cells in a population. By labeling cells with C3-oxacyanine conjugated to specific antibodies, researchers can identify and count different cell types within a sample. Source: BD Biosciences:
3,3'-Diethyloxacarbocyanine iodide is a synthetic compound belonging to the class of cyanine dyes, characterized by its vibrant color and fluorescent properties. It is commonly used in biological research and analytical chemistry due to its ability to stain and visualize cellular components. The compound has a molecular formula of and a molecular weight of approximately 460.31 g/mol. It typically appears as an orange to dark red powder or crystalline solid, with a melting point around 276 °C .
C3-oxacyanine's mechanism of action relies on its fluorescence properties. When light excites the molecule, its electrons move to higher energy levels. As they return to their ground state, they emit light of a longer wavelength, which is visible as fluorescence [].
Scientists can leverage this fluorescence to label specific biomolecules or cellular structures. By attaching C3-oxacyanine to antibodies or other targeting molecules, researchers can visualize the location and distribution of these structures within cells or tissues [].
3,3'-Diethyloxacarbocyanine iodide is notable for its biological applications:
The synthesis of 3,3'-Diethyloxacarbocyanine iodide typically involves multi-step organic reactions:
These methods can vary slightly depending on the desired purity and yield .
The applications of 3,3'-Diethyloxacarbocyanine iodide are diverse:
Interaction studies involving 3,3'-Diethyloxacarbocyanine iodide focus on its behavior in biological systems:
Several compounds share structural similarities with 3,3'-Diethyloxacarbocyanine iodide. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
1,1'-Diethyl-2,2'-cyanine iodide | Cyanine Dye | Used for similar biological applications; less stable than 3,3'-Diethyloxacarbocyanine iodide. |
3,3'-Diethylthiadicarbocyanine iodide | Thiadicarbocyanine Dye | Exhibits different absorption properties; used for specific imaging applications. |
4-Diethylaminobenzaldehyde | Non-cyanine Compound | Used in similar staining protocols but lacks fluorescence properties. |
Uniqueness of 3,3'-Diethyloxacarbocyanine Iodide:
This compound stands out due to its high fluorescence intensity and stability under various experimental conditions compared to other cyanine dyes. Its specific application in monitoring membrane potential further differentiates it from similar compounds that may not have the same utility.
Cyanine dyes originated in 1856 with Charles Hanson Greville Williams’ synthesis of quinoline blue, a compound derived from cinchonine distillation. Early applications focused on enhancing photographic emulsion sensitivity, as cyanines extended the spectral response of silver halide films into the visible and near-infrared ranges. By the 20th century, their role expanded into biological labeling, driven by the discovery of their fluorescence properties. The polymethine backbone—a conjugated system linking nitrogen-containing heterocycles—enabled tunable absorption and emission spectra, making cyanines ideal for optical technologies.
The 1970s marked a turning point when Alan Waggoner optimized cyanine dyes for biocompatibility, leading to derivatives like Cy3 and Cy5. These advancements laid the groundwork for DiOC₂(3), a member of the carbocyanine subclass distinguished by its oxacarbocyanine structure.
DiOC₂(3) first appeared in the 1980s as a membrane potential-sensitive probe. Its ability to exhibit spectral shifts (green to red fluorescence) in response to transmembrane potential differences made it invaluable for flow cytometry. Early studies demonstrated its utility in bacterial viability assays, where disrupted membrane potential correlated with reduced fluorescence ratios. By the 1990s, protocols using DiOC₂(3) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) became standardized for mitochondrial studies in eukaryotic cells.
Initial applications of DiOC₂(3) focused on basic membrane biology, but its use rapidly diversified:
The fluorescence properties of 3,3'-diethyloxacarbocyanine iodide (DOCI) arise from its conjugated polymethine backbone, which consists of two benzoxazolium rings connected by a methine bridge. The delocalized π-electron system enables a low-energy electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This transition corresponds to an absorption maximum at 485 nm in methanol, with a molar extinction coefficient of 149,000 M⁻¹cm⁻¹ [1].
Time-dependent density functional theory (TDDFT) calculations reveal that the vertical excitation energy ($$E{v,a}$$)—computed from the ground-state equilibrium geometry—differs from the experimental absorption maximum ($$E{\text{abs}}$$) due to vibronic coupling [3]. Quantum mechanical Franck-Condon (FC) analysis accounts for low-frequency vibrational modes (e.g., methine chain torsions) that dominate the vibronic spectrum. For DOCI, FC-based predictions of $$E_{\text{abs}}$$ show a 10-fold improvement in accuracy compared to vertical energy calculations alone [3]. The HOMO of DOCI is localized on the nitrogen atoms and methine bridge, while the LUMO extends across the entire conjugated system, as evidenced by computational studies [6].
Property | Value | Source |
---|---|---|
Absorption $$\lambda_{\text{max}}$$ | 485 nm (methanol) | [1] |
Molar Extinction Coefficient | 149,000 M⁻¹cm⁻¹ at 485 nm | [1] |
Emission $$\lambda_{\text{max}}$$ | 497 nm (methanol) | [4] |
HOMO Energy | -5.2 eV (calculated) | [6] |
DOCI exhibits aggregation-dependent fluorescence shifts due to intermolecular interactions. In monomeric form, the dye emits green fluorescence ($$\lambda{\text{em}} = 497$$ nm) [4]. However, at high concentrations or in hydrophobic environments, DOCI forms J-aggregates characterized by a redshifted emission ($$\lambda{\text{em}} > 600$$ nm) [4]. This spectral shift arises from excitonic coupling between adjacent molecules, which lowers the energy gap between the ground and excited states.
The transition from monomeric to aggregated states is reversible and depends on membrane potential in biological systems. For example, DOCI forms red fluorescent aggregates in bacterial membranes under hyperpolarized conditions, enabling ratiometric measurements of transmembrane potential [4].
State | $$\lambda_{\text{abs}}$$ (nm) | $$\lambda_{\text{em}}$$ (nm) | Quantum Yield |
---|---|---|---|
Monomer | 482 | 497 | 0.28 |
J-Aggregate | 550 | 610 | 0.12 |
The fluorescence of DOCI is highly sensitive to solvent polarity and macromolecular interactions. In methanol, the dye exhibits a fluorescence quantum yield of 0.28, which decreases to 0.05 in aqueous buffers due to enhanced non-radiative decay [4]. Binding to biomacromolecules such as DNA or actin restores fluorescence by restricting rotational freedom of the methine chain. For instance, DOCI conjugated to Hoechst 33342 shows a 32-fold fluorescence increase upon binding to double-stranded DNA [2].
Dielectric constant ($$\varepsilon$$) of the medium also modulates the Stokes shift. In low-$$\varepsilon$$ solvents like chloroform ($$\varepsilon = 4.8$$), the Stokes shift is 12 nm, compared to 15 nm in methanol ($$\varepsilon = 32.7$$) [1] [5]. Additionally, electron-withdrawing substituents on the indolenine rings can stabilize the excited state, as demonstrated by DFT studies on Cy5 derivatives [2].
Solvent | Dielectric Constant ($$\varepsilon$$) | Stokes Shift (nm) | Quantum Yield |
---|---|---|---|
Methanol | 32.7 | 15 | 0.28 |
Chloroform | 4.8 | 12 | 0.18 |
Water | 80.1 | 20 | 0.05 |
Irritant